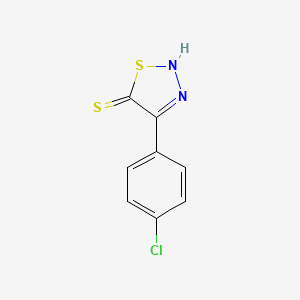
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring, a sulfur-containing heterocycle with nitrogen atoms. The chlorophenyl group attached to the thiadiazole ring suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step reactions starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, was achieved through esterification, hydrazination, salt formation, and cyclization . Another example is the ultrasound-promoted one-pot synthesis of thiadiazolo-pyrimidine derivatives, which demonstrates the versatility of thiadiazole chemistry and its adaptability to green chemistry principles .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which often shows good agreement with experimental data .
Chemical Reactions Analysis
Thiadiazole derivatives exhibit a range of chemical reactivities. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form various heterocyclic compounds . The reactivity of thiadiazole rings towards nucleophiles and their ability to undergo cyclization reactions is a key feature that enables the synthesis of diverse chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents like chlorine affects the electron distribution within the molecule, which can be studied through frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps . These properties are crucial for understanding the interaction of thiadiazole derivatives with metal surfaces, as demonstrated by their application as corrosion inhibitors . Additionally, the electronic properties such as UV absorption and hyperpolarizability are indicative of potential applications in nonlinear optics (NLO) .
Applications De Recherche Scientifique
Antiviral Activity
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol derivatives have been synthesized and shown to possess anti-tobacco mosaic virus activity, highlighting their potential in antiviral applications (Chen et al., 2010).
Antimicrobial Activity
- Derivatives of this compound have been reported to exhibit significant antimicrobial activity, especially against bacterial and fungal growth (Purohit et al., 2011).
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of novel thiadiazole derivatives, with detailed characterization using spectroscopic techniques, showcasing its role in chemical synthesis and research (Ahmad & Singh, 2013).
Structural Analysis via DFT Calculations
- Detailed structural analysis using density functional theory (DFT) methods has been conducted on derivatives of this compound, demonstrating its utility in computational chemistry and materials science (Kerru et al., 2019).
Corrosion Inhibition
- Investigations into the corrosion inhibition properties of 1,3,4-thiadiazole derivatives, including this compound, have shown their potential use in protecting metals against corrosion, particularly in acidic environments (Bentiss et al., 2007).
Anticonvulsant Activity
- Some derivatives of this compound have demonstrated significant anticonvulsant activity, contributing to the field of neuropharmacology (Srivastava & Pandeya, 1993).
Molecular Dynamics Simulation for Corrosion Inhibition
- Molecular dynamics simulations and density functional theory calculations have been employed to assess the corrosion inhibition performance of thiadiazole derivatives, including this compound, on iron surfaces, furthering our understanding of their protective mechanisms (Kaya et al., 2016).
Antidepressant Activity
- Research on imine derivatives of this compound has indicated potential antidepressant activity, suggesting applications in the development of new psychiatric medications (Yusuf et al., 2008).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2H-thiadiazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTVJEACMSGLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNSC2=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377133 |
Source


|
| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338408-98-3 |
Source


|
| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

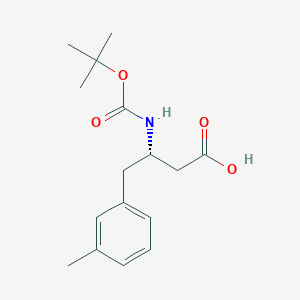
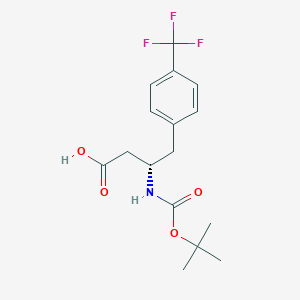
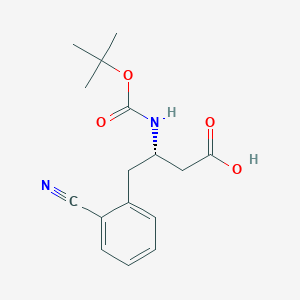
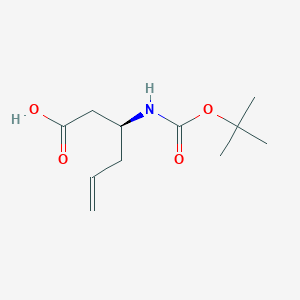
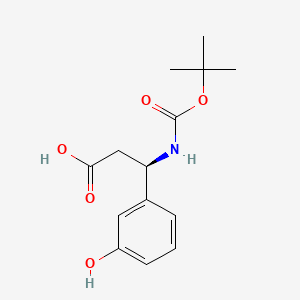
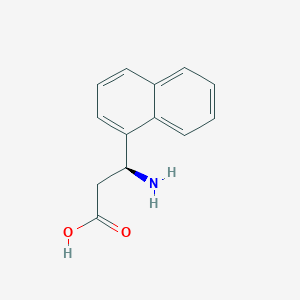
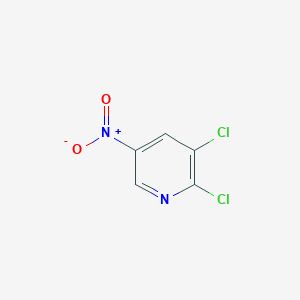
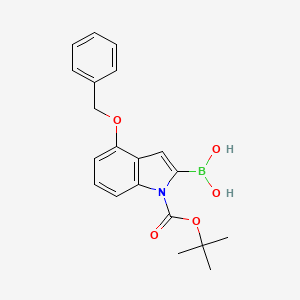
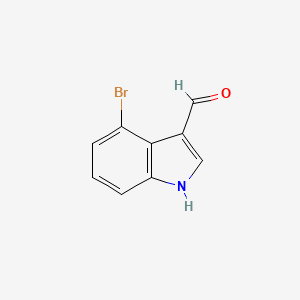
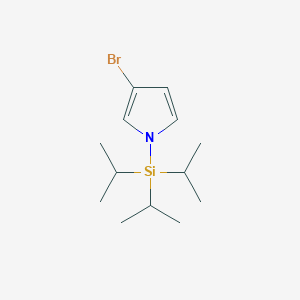
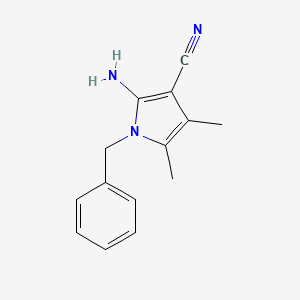
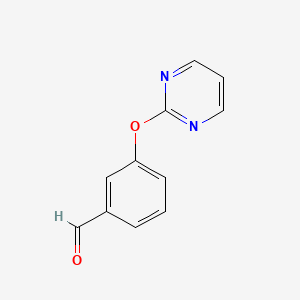
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
